Cas no 4406-77-3 (2-Phenyl-1,3,2-dioxaborinane)
2-Phenyl-1,3,2-dioxaborinane Chemical and Physical Properties
Names and Identifiers
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- 2-Phenyl-1,3,2-dioxaborinane
- 1,3,2-Dioxaborinane,2-phenyl-
- Phenylboronic acid 1,3-propanediol ester
- 1,3,2-dioxaborinane,2-phenyl
- 2-Phenyl-1,3,2-dioxaborinane,Phenyl boronic acid glycol ester
- Phenyl boronic acid glycol ester
- A872595
- SCHEMBL1136933
- QLWMDSAMEIJLQB-UHFFFAOYSA-N
- Phenylboronic acid 1,3-propanediol ester, 99%
- D71701
- BS-16842
- AKOS015840410
- DTXSID60349048
- CS-0156584
- 1,3,2-dioxaborinane, 2-phenyl-
- AB02862
- MFCD00075228
- 4406-77-3
- InChI=1/C9H11BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H
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- MDL: MFCD00075228
- Inchi: 1S/C9H11BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2
- InChI Key: QLWMDSAMEIJLQB-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=CC=2)OCCC1
Computed Properties
- Exact Mass: 162.08500
- Monoisotopic Mass: 162.0852098g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.077 g/mL at 25 °C(lit.)
- Boiling Point: 106 °C/2 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.528(lit.)
- PSA: 18.46000
- LogP: 0.81870
- Solubility: Not determined
2-Phenyl-1,3,2-dioxaborinane Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
2-Phenyl-1,3,2-dioxaborinane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Phenyl-1,3,2-dioxaborinane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM308875-100g |
2-Phenyl-1,3,2-dioxaborinane |
4406-77-3 | 95% | 100g |
$426 | 2021-06-16 | |
| Alichem | A019117653-100g |
2-Phenyl-1,3,2-dioxaborinane |
4406-77-3 | 95% | 100g |
$469.68 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P886722-5g |
2-phenyl-1,3,2-dioxaborinane |
4406-77-3 | 98% | 5g |
287.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA853-5g |
2-Phenyl-1,3,2-dioxaborinane |
4406-77-3 | 98% | 5g |
386.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA853-20g |
2-Phenyl-1,3,2-dioxaborinane |
4406-77-3 | 98% | 20g |
962.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA853-1g |
2-Phenyl-1,3,2-dioxaborinane |
4406-77-3 | 98% | 1g |
133.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA853-200mg |
2-Phenyl-1,3,2-dioxaborinane |
4406-77-3 | 98% | 200mg |
55.0CNY | 2021-08-05 | |
| Apollo Scientific | OR360026-5g |
Phenylboronic acid 1,3-propanediol ester |
4406-77-3 | 99+% | 5g |
£34.00 | 2025-02-19 | |
| Apollo Scientific | OR360026-25g |
Phenylboronic acid 1,3-propanediol ester |
4406-77-3 | 99+% | 25g |
£112.00 | 2025-02-19 | |
| Apollo Scientific | OR360026-100g |
Phenylboronic acid 1,3-propanediol ester |
4406-77-3 | 99+% | 100g |
£325.00 | 2025-02-19 |
2-Phenyl-1,3,2-dioxaborinane Suppliers
2-Phenyl-1,3,2-dioxaborinane Related Literature
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Yue Yang,Fu-Sheng Du,Zi-Chen Li Polym. Chem. 2020 11 1860
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Yue Yang,Fu-Sheng Du,Zi-Chen Li Polym. Chem. 2020 11 1860
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Eiji Shirakawa,Go Takahashi,Teruhisa Tsuchimoto,Yusuke Kawakami Chem. Commun. 2001 2688
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Tomoya Miura,Yusuke Takahashi,Masahiro Murakami Chem. Commun. 2007 3577
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5. Boron acids as protective agents and catalysts in synthesisPeter J. Duggan,Edward M. Tyndall J. Chem. Soc. Perkin Trans. 1 2002 1325
Additional information on 2-Phenyl-1,3,2-dioxaborinane
Compound CAS No. 4406-77-3: 2-Phenyl-1,3,2-Dioxaborinane
2-Phenyl-1,3,2-dioxaborinane, also known by its CAS number 4406-77-3, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of dioxaborinane, a class of boron-containing heterocycles that exhibit unique electronic properties and reactivity. The presence of the phenyl group in the structure introduces additional complexity and functionality, making it a valuable building block for various applications.
The molecular structure of 2-phenyl-1,3,2-dioxaborinane consists of a boron atom at the center of a three-membered ring, with two oxygen atoms and one phenyl group attached. This arrangement imparts the compound with a range of interesting properties. Recent studies have highlighted its potential as a precursor for the synthesis of advanced materials, such as boron-containing polymers and low-dimensional nanostructures. Its ability to undergo various chemical transformations, including cycloaddition reactions and nucleophilic substitutions, has further expanded its utility in organic synthesis.
One of the most notable advancements involving 2-phenyl-1,3,2-dioxaborinane is its role in the development of new boron-based catalysts. Researchers have demonstrated that this compound can serve as a highly efficient catalyst for olefin polymerization and other industrial processes. The unique electronic configuration of the boron atom in this compound allows for selective catalytic activity, making it a promising candidate for green chemistry applications.
In addition to its catalytic applications, 2-phenyl-1,3,2-dioxaborinane has also been explored for its potential in drug discovery. The phenyl group provides a platform for functionalization with bioactive moieties, enabling the creation of novel pharmacophores. Recent studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities, paving the way for further exploration in medicinal chemistry.
The synthesis of 2-phenyl-1,3,2-dioxaborinane has been optimized through various methodologies over the years. Traditional routes involve the reaction of boric acid derivatives with phenolic compounds under specific conditions. However, recent advancements have introduced more efficient protocols that utilize microwave-assisted synthesis or continuous-flow reactors. These innovations have significantly improved the yield and purity of the compound while reducing production costs.
The physical and chemical properties of 4406-77-3 are well-documented. It exists as a crystalline solid at room temperature with a melting point around 150°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and tetrahydrofuran. Its stability under thermal and oxidative conditions has been extensively studied, making it suitable for use in high-performance materials.
In terms of environmental impact, 2-phenyl-1,3,2-dioxaborinane has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it undergoes slow degradation under aerobic conditions but does not pose significant risks to aquatic life at concentrations typically encountered in industrial settings.
The demand for compounds like CAS No. 4406-77-3 continues to grow as industries seek sustainable alternatives to traditional materials. Its versatility across multiple application domains ensures that it remains a focal point for research and development efforts.
In conclusion, 2-PHENYL -1 , 3 , 2 -DIOXABORINANE strong > represents an exciting frontier in modern chemistry . With ongoing advancements in synthetic methods , catalytic applications , and therapeutic potential , this compound is poised to play an increasingly important role in shaping future technologies . As researchers continue to unlock its full potential , we can expect even more innovative uses for this remarkable molecule . p > article > response >
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